3-(3-Chlorophenyl)azetidin-3-ol
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Overview
Description
3-(3-Chlorophenyl)azetidin-3-ol is a chemical compound with the molecular formula C9H10ClNO and a molecular weight of 183.63 g/mol . It is a member of the azetidine family, which are four-membered nitrogen-containing heterocycles.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chlorophenyl)azetidin-3-ol can be achieved through several methods. One common approach involves the reaction of 3-chlorobenzylamine with an appropriate azetidinone precursor under controlled conditions . The reaction typically requires a solvent such as ethanol or methanol and may involve refluxing for several hours to yield the desired product .
Industrial Production Methods
Industrial production of this compound often involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. This may include the use of advanced catalytic processes and continuous flow reactors to ensure efficient production .
Chemical Reactions Analysis
Types of Reactions
3-(3-Chlorophenyl)azetidin-3-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Nucleophiles like sodium azide (NaN3) and potassium cyanide (KCN) are often employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce amines .
Scientific Research Applications
3-(3-Chlorophenyl)azetidin-3-ol has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-Chlorophenyl)azetidin-3-ol involves its interaction with specific molecular targets and pathways. It may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects . The exact molecular targets and pathways are still under investigation, but it is believed to involve interactions with nucleic acids and proteins .
Comparison with Similar Compounds
Similar Compounds
- 3-(2-Chlorophenyl)azetidin-3-ol
- 3-(4-Chlorophenyl)azetidin-3-ol
- 3-(3-Bromophenyl)azetidin-3-ol
Uniqueness
3-(3-Chlorophenyl)azetidin-3-ol is unique due to its specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity. This makes it a valuable compound for studying structure-activity relationships and developing new chemical entities .
Properties
Molecular Formula |
C9H10ClNO |
---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
3-(3-chlorophenyl)azetidin-3-ol |
InChI |
InChI=1S/C9H10ClNO/c10-8-3-1-2-7(4-8)9(12)5-11-6-9/h1-4,11-12H,5-6H2 |
InChI Key |
ZRKGUTDJVWGJDW-UHFFFAOYSA-N |
Canonical SMILES |
C1C(CN1)(C2=CC(=CC=C2)Cl)O |
Origin of Product |
United States |
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